molecular formula C17H14ClN3O2 B13444312 7-Acetamido-d3 Clonazepam

7-Acetamido-d3 Clonazepam

Cat. No.: B13444312
M. Wt: 330.8 g/mol
InChI Key: CSSPKOOFFDJUJC-FIBGUPNXSA-N
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Description

7-Acetamido-d3 Clonazepam: is a deuterated derivative of clonazepam, a well-known benzodiazepineIt is primarily used in research settings, particularly in studies involving drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetamido-d3 Clonazepam involves the reduction of clonazepam to 7-amino-clonazepam, followed by acetylation to form 7-acetamido-clonazepam. The reduction step typically employs a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The acetylation step involves the use of acetic anhydride (Ac2O) in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Acetamido-d3 Clonazepam undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

7-Acetamido-d3 Clonazepam, like clonazepam, acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is responsible for its anxiolytic, anticonvulsant, and sedative effects .

Comparison with Similar Compounds

    Clonazepam: The parent compound, used primarily for its anticonvulsant and anxiolytic properties.

    7-Amino-clonazepam: A metabolite of clonazepam, formed by the reduction of the nitro group.

    3-Hydroxy-clonazepam: Another metabolite formed by hydroxylation.

Uniqueness: 7-Acetamido-d3 Clonazepam is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms helps in tracking the compound in biological systems without interference from endogenous substances .

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]-2,2,2-trideuterioacetamide

InChI

InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23)/i1D3

InChI Key

CSSPKOOFFDJUJC-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl

Origin of Product

United States

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